molecular formula C13H23NO4 B1601832 (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate CAS No. 245115-20-2

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

Cat. No. B1601832
CAS RN: 245115-20-2
M. Wt: 257.33 g/mol
InChI Key: MHYUFBHMDDIXTD-NXEZZACHSA-N
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Description

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate, commonly referred to as (1R,2R)-EtBCA, is a synthetic derivative of the cyclopentanecarboxylic acid group. It is a chiral molecule, meaning that it has two different stereoisomers, and it is used in the synthesis of various compounds. It is most commonly used in the pharmaceutical industry for the synthesis of APIs (active pharmaceutical ingredients).

Scientific Research Applications

Development of Sustainable Chemical Processes

Flow microreactor systems utilize compounds like (1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate for the direct introduction of the Boc group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Biology Research

The tert-butyl group’s unique reactivity pattern is leveraged in chemical biology. It’s used in studying biosynthetic and biodegradation pathways and may have implications in biocatalytic processes due to its steric bulk and ability to influence the reactivity of adjacent functional groups .

properties

IUPAC Name

ethyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUFBHMDDIXTD-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567339
Record name Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate

CAS RN

245115-20-2
Record name Ethyl (1R,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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